LDHA/PDKs-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LDHA/PDKs-IN-2 is a potent dual inhibitor of pyruvate dehydrogenase kinases and lactate dehydrogenase A. It has shown significant potential in reducing the proliferation of cancer cells, decreasing lactate formation, and increasing oxygen consumption . This compound is particularly valuable in cancer research due to its ability to target key enzymes involved in tumor metabolism .
准备方法
The synthesis of LDHA/PDKs-IN-2 involves high-throughput virtual screening, molecular docking techniques, and molecular dynamics simulation studies . The compound is synthesized through a series of chemical reactions that ensure its stability and efficacy in binding to the target enzymes . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production.
化学反应分析
LDHA/PDKs-IN-2 undergoes various chemical reactions, including inhibition of enzyme activity and reduction of cell proliferation . Common reagents used in these reactions include molecular docking agents and enzyme activity assay systems . The major products formed from these reactions are the inhibited forms of pyruvate dehydrogenase kinases and lactate dehydrogenase A, leading to reduced lactate formation and increased oxygen consumption .
科学研究应用
LDHA/PDKs-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown potential in reducing the proliferation of various tumor cell lines, such as pancreatic cancer cells and lung cancer cells . It also decreases intracellular lactic acid content and increases intracellular reactive oxygen species levels, making it a valuable tool for studying tumor metabolism and developing targeted anti-tumor drugs .
作用机制
The mechanism of action of LDHA/PDKs-IN-2 involves the inhibition of pyruvate dehydrogenase kinases and lactate dehydrogenase A. By binding to these enzymes, the compound reduces their catalytic activity, leading to decreased lactate formation and increased oxygen consumption . This inhibition disrupts the glycolytic pathway in tumor cells, reducing their energy production and proliferation .
相似化合物的比较
LDHA/PDKs-IN-2 is unique in its dual inhibition of pyruvate dehydrogenase kinases and lactate dehydrogenase A, making it more effective in targeting tumor metabolism compared to other inhibitors that target only one enzyme . Similar compounds include AXKO-0046, an indole derivative that selectively inhibits lactate dehydrogenase B, and various phthalimide and dibenzofuran derivatives that selectively inhibit lactate dehydrogenase A . this compound stands out due to its dual inhibitory action and broader applicability in cancer research .
属性
分子式 |
C17H20N2O5 |
---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethoxy]-2-methylpyran-4-one |
InChI |
InChI=1S/C17H20N2O5/c1-13-16(14(20)4-11-22-13)24-12-9-18-5-7-19(8-6-18)17(21)15-3-2-10-23-15/h2-4,10-11H,5-9,12H2,1H3 |
InChI 键 |
ZPAXPXPEMPOWGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CO1)OCCN2CCN(CC2)C(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。